![molecular formula C10H10N2O5 B14513454 N-[(4-Nitrophenyl)acetyl]glycine CAS No. 63257-00-1](/img/structure/B14513454.png)
N-[(4-Nitrophenyl)acetyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Nitrophenyl)acetyl]glycine is an organic compound that features a nitrophenyl group attached to an acetylated glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]glycine typically involves the reaction of 4-nitrophenylacetic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Nitrophenyl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new acyl derivatives.
Applications De Recherche Scientifique
N-[(4-Nitrophenyl)acetyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-Nitrophenyl)acetyl]glycine involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for enzymes like N-acetyl-β-D-glucosaminidase, where it undergoes hydrolysis to release 4-nitrophenol, which can be detected spectrophotometrically . The molecular pathways involved include the formation of enzyme-substrate complexes and subsequent catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Nitrophenyl)acetyl]alanine: Similar structure but with alanine instead of glycine.
N-[(4-Nitrophenyl)acetyl]serine: Similar structure but with serine instead of glycine.
N-[(4-Nitrophenyl)acetyl]valine: Similar structure but with valine instead of glycine.
Uniqueness
N-[(4-Nitrophenyl)acetyl]glycine is unique due to its specific combination of a nitrophenyl group and glycine, which imparts distinct chemical properties and reactivity. Its small size and simple structure make it an ideal model compound for studying various biochemical and chemical processes.
Propriétés
Numéro CAS |
63257-00-1 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
2-[[2-(4-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-6-10(14)15)5-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |
Clé InChI |
UNAKBXLORIDRPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


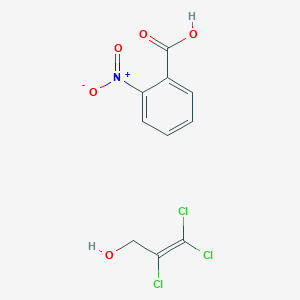

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
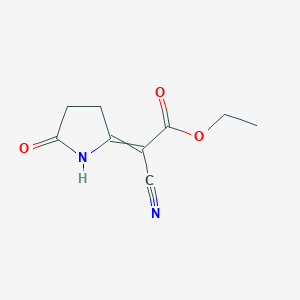

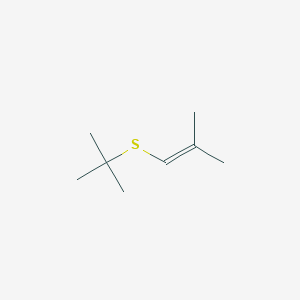
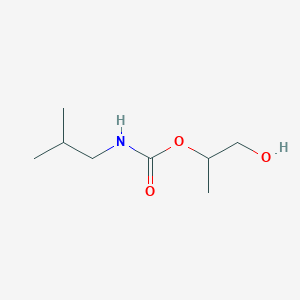
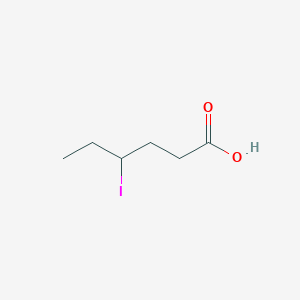
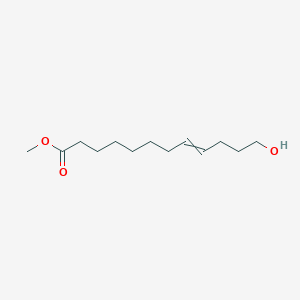
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
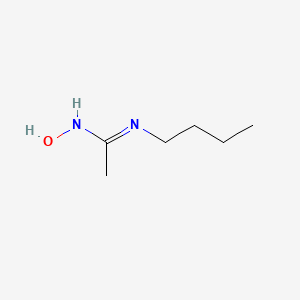
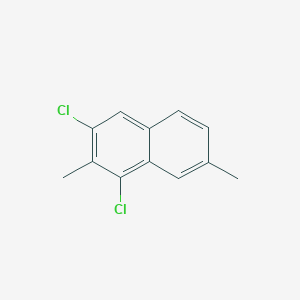
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
